5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c1-11(2,3)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4-5H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAQPHDOZXOALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules . The preparation involves the use of boron reagents and palladium catalysts to achieve the desired product .
Chemical Reactions Analysis
5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing antitumor agents due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Material Science: Its unique photophysical properties make it useful in the development of advanced materials with specific optical characteristics.
Biological Studies: The compound is used in studying enzyme inhibition and other biological processes, providing insights into potential therapeutic targets.
Mechanism of Action
The mechanism of action of 5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its trifluoromethyl group and tert-butyl substituent, which enhance its stability and reactivity compared to other pyrazolo[1,5-a]pyrimidines . Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives that may have different substituents, such as methyl or ethyl groups, which can alter their chemical and biological properties .
Biological Activity
5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 505054-57-9) is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H12F3N3O2
- Molecular Weight : 287.238 g/mol
- MDL Number : MFCD02736940
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific compound in focus has shown promising results in various assays.
Anti-Cancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against multiple cancer cell lines:
These values indicate that the compound effectively inhibits cell growth and induces cytotoxicity at relatively low concentrations.
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented:
- COX Inhibition : The compound exhibited selective inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 µM, suggesting its potential as an anti-inflammatory agent with reduced side effects compared to traditional NSAIDs .
Data Tables
| Activity Type | Cell Line | GI50/TGI/LC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 3.79 | |
| Cytotoxicity | NCI-H460 | 42.30 | |
| Cytotoxicity | SF-268 | 12.50 | |
| COX-2 Inhibition | N/A | 0.02 - 0.04 |
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The results indicated significant inhibition of cell proliferation in MCF7 and NCI-H460 cell lines, with mechanisms involving apoptosis and cell cycle arrest being explored . -
Anti-inflammatory Efficacy :
Another investigation focused on the anti-inflammatory activity of similar compounds, where the target compound showed promising results in reducing edema in animal models, indicating its potential therapeutic application for inflammatory diseases .
Discussion
The biological activity of this compound suggests it could serve as a lead compound for drug development targeting cancer and inflammatory diseases. Its selective inhibition of COX-2 presents an opportunity for developing safer anti-inflammatory medications.
Q & A
Basic: What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they adapted for this compound?
Methodological Answer:
The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions. For example, 5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives can be prepared by refluxing aminopyrazole precursors with trifluoromethyl-containing enaminones or acrylonitriles in pyridine or 1,4-dioxane . Key steps include:
- Cyclization : Heating precursors (e.g., aminopyrazoles) with trifluoromethyl ketones or nitriles under inert atmospheres .
- Functionalization : Introducing tert-butyl groups via Boc-protected intermediates, followed by deprotection .
- Purification : Recrystallization from ethanol, DMF, or dioxane to isolate pure products .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., tert-butyl at C5, trifluoromethyl at C7) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis to resolve spatial arrangements, particularly for sterically hindered groups like tert-butyl .
Advanced: How can reaction yields be optimized for coupling reactions involving trifluoromethyl groups?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent to enhance trifluoromethyl incorporation .
- Solvent Effects : Employing 1,4-dioxane or DMF to stabilize intermediates and improve solubility .
- Temperature Control : Refluxing at 110–120°C for 12–24 hours to ensure complete cyclization .
- Purification : Gradient column chromatography or preparative TLC (e.g., CHCl/MeOH 9:1) to remove unreacted precursors .
Advanced: How should researchers resolve contradictions between experimental and theoretical spectroscopic data?
Methodological Answer:
Contradictions (e.g., unexpected H NMR shifts) can be addressed by:
- Deuterated Solvents : Using DMSO-d or CDCl to eliminate solvent interference .
- 2D NMR Techniques : NOESY or HSQC to confirm spatial proximity of substituents (e.g., tert-butyl and trifluoromethyl groups) .
- Cross-Validation : Comparing with X-ray crystallographic data to verify bond lengths and angles .
Advanced: What strategies improve aqueous solubility for in vitro biological assays?
Methodological Answer:
For enhanced solubility:
- Salt Formation : Convert the carboxylic acid moiety to sodium or potassium salts .
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
- Pro-drug Derivatives : Introduce hydrophilic groups (e.g., PEG chains) at the carboxylic acid position .
Advanced: How can structure-activity relationships (SAR) be explored for enzyme inhibition?
Methodological Answer:
SAR studies involve:
- Substituent Variation : Synthesizing analogs with modified tert-butyl or trifluoromethyl groups to assess steric/electronic effects .
- Biochemical Assays : Testing inhibition against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Computational Modeling : Docking studies (e.g., AutoDock) to predict binding interactions with enzyme active sites .
Advanced: What are the thermal stability and storage recommendations for this compound?
Methodological Answer:
- Thermal Stability : Avoid temperatures >100°C, as trifluoromethyl groups may decompose under prolonged heating .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group .
Advanced: How does the tert-butyl group influence crystallographic packing and polymorphism?
Methodological Answer:
The bulky tert-butyl group:
- Disrupts Symmetry : Reduces crystal symmetry, leading to triclinic or monoclinic systems .
- Affects Solubility : Increases hydrophobic interactions, reducing solubility in polar solvents .
- Polymorphism Screening : Use solvent-drop grinding or slow evaporation from ethanol/water mixtures to isolate stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
